molecular formula C15H13BrN2O3 B5907656 N'-[(3-bromobenzoyl)oxy]-4-methoxybenzenecarboximidamide

N'-[(3-bromobenzoyl)oxy]-4-methoxybenzenecarboximidamide

Cat. No.: B5907656
M. Wt: 349.18 g/mol
InChI Key: KTNSMCCQFNYXPJ-UHFFFAOYSA-N
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Description

N'-[(3-bromobenzoyl)oxy]-4-methoxybenzenecarboximidamide, also known as BBIC, is a chemical compound that has been widely studied for its potential applications in scientific research. BBIC is a derivative of benzenecarboximidamide and has a bromobenzoyl group attached to it. This compound has been shown to exhibit various biochemical and physiological effects, making it a promising candidate for further research.

Mechanism of Action

The exact mechanism of action of N'-[(3-bromobenzoyl)oxy]-4-methoxybenzenecarboximidamide is not fully understood. However, it has been suggested that this compound may interact with proteins involved in the formation of amyloid beta aggregates, preventing their aggregation and potentially slowing down the progression of neurodegenerative diseases. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. It has been shown to inhibit the formation of amyloid beta aggregates, induce apoptosis in cancer cells, and exhibit antiproliferative activity against cancer cells. This compound has also been shown to have low toxicity in vitro, making it a promising candidate for further research.

Advantages and Limitations for Lab Experiments

One advantage of using N'-[(3-bromobenzoyl)oxy]-4-methoxybenzenecarboximidamide in lab experiments is its low toxicity in vitro, which allows for higher concentrations to be used without causing harm to cells. Additionally, this compound has been shown to have a high binding affinity for amyloid beta peptides, making it a useful tool for studying protein aggregation in neurodegenerative diseases. One limitation of using this compound is its limited solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for research involving N'-[(3-bromobenzoyl)oxy]-4-methoxybenzenecarboximidamide. One potential area of study is the development of this compound derivatives with improved solubility and binding affinity for amyloid beta peptides. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in cancer therapy. Finally, this compound could be used as a tool for studying protein aggregation in other neurodegenerative diseases beyond Alzheimer's and Parkinson's.

Synthesis Methods

N'-[(3-bromobenzoyl)oxy]-4-methoxybenzenecarboximidamide can be synthesized through a multistep process involving the reaction of 4-methoxybenzenecarboximidamide with 3-bromobenzoyl chloride in the presence of a base such as triethylamine. The resulting product can be purified through recrystallization or column chromatography.

Scientific Research Applications

N'-[(3-bromobenzoyl)oxy]-4-methoxybenzenecarboximidamide has been studied for its potential use as a fluorescent probe for detecting protein aggregation in neurodegenerative diseases such as Alzheimer's and Parkinson's. It has also been investigated for its ability to inhibit the aggregation of amyloid beta peptides, which are associated with Alzheimer's disease. Additionally, this compound has been shown to have antiproliferative activity against cancer cells, making it a potential candidate for cancer therapy.

Properties

IUPAC Name

[(Z)-[amino-(4-methoxyphenyl)methylidene]amino] 3-bromobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13BrN2O3/c1-20-13-7-5-10(6-8-13)14(17)18-21-15(19)11-3-2-4-12(16)9-11/h2-9H,1H3,(H2,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTNSMCCQFNYXPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=NOC(=O)C2=CC(=CC=C2)Br)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C(=N/OC(=O)C2=CC(=CC=C2)Br)/N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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